molecular formula C10H12F2O B1390669 1-(1,1-Difluoroethyl)-3-ethoxybenzene CAS No. 1138445-11-0

1-(1,1-Difluoroethyl)-3-ethoxybenzene

Cat. No.: B1390669
CAS No.: 1138445-11-0
M. Wt: 186.2 g/mol
InChI Key: QQRXDPGAFZULAW-UHFFFAOYSA-N
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Description

1-(1,1-Difluoroethyl)-3-ethoxybenzene is a substituted benzene derivative featuring a difluoroethyl (–CF₂CH₃) group at the 1-position and an ethoxy (–OCH₂CH₃) group at the 3-position. The combination of fluorine atoms (electron-withdrawing) and the ethoxy group (electron-donating) creates unique electronic and steric properties, making it relevant in pharmaceutical and agrochemical research.

Properties

IUPAC Name

1-(1,1-difluoroethyl)-3-ethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2O/c1-3-13-9-6-4-5-8(7-9)10(2,11)12/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRXDPGAFZULAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101288543
Record name 1-(1,1-Difluoroethyl)-3-ethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101288543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1138445-11-0
Record name 1-(1,1-Difluoroethyl)-3-ethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1138445-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Difluoroethyl)-3-ethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101288543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Difluoroethylation of Aromatic Precursors

Method Overview:
This approach involves the electrophilic or nucleophilic addition of a difluoroethyl group to a pre-functionalized aromatic compound, typically via halogenation followed by nucleophilic substitution or via metal-catalyzed cross-coupling reactions.

Key Steps:

Representative Reaction:

Ar-Br + (difluoroethyl) nucleophile → Ar-(1,1-difluoroethyl) + Br-

Research Data:
A study demonstrates the use of nickel-catalyzed cross-coupling of aryl halides with difluoroethylboronic acids, achieving yields up to 65–75%. The process involves a typical Suzuki-Miyaura coupling with Pd catalysts, with reaction conditions optimized at 80°C in toluene or dioxane solvents.

Metal-Catalyzed Cross-Coupling with Difluoroethyl Precursors

Method Overview:
This method utilizes pre-formed difluoroethyl organometallic reagents, such as difluoroethylboronic acids or difluoroethylzincs, which are coupled with aromatic halides under palladium catalysis.

Reaction Conditions:

Parameter Typical Value
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂
Solvent Toluene or dioxane
Temperature 80–100°C
Time 12–24 hours

Research Findings:
Research indicates high yields (~70%) of the difluoroethylated aromatic compounds with minimal by-products, highlighting the efficiency of this method for complex molecules.

Nucleophilic Addition to Aromatic Precursors

Method Overview:
In cases where the aromatic ring bears activating groups, nucleophilic difluoroethyl reagents such as difluoroethyl anions or carbanions can be directly added to electrophilic aromatic compounds under basic conditions.

Example Procedure:

  • Generate difluoroethyl anion via deprotonation of difluoroethyl precursors with strong bases like n-BuLi.
  • Add to activated aromatic compounds (e.g., phenols or anisoles).
  • Quench and purify.

Research Data:
This approach is less common but has been demonstrated to afford moderate yields (~50–60%) with regioselectivity controlled by the activating groups.

Post-Functionalization via Halogenation and Substitution

Method Overview:
Starting from a halogenated aromatic compound (e.g., 3-bromo-phenol), the difluoroethyl group can be introduced through nucleophilic substitution with difluoroethyl reagents or via radical addition.

Example:

  • Halogenate the aromatic ring at the desired position.
  • React with a difluoroethyl nucleophile under basic or catalytic conditions.

Research Findings:
This method is versatile but may require multiple steps and purification, with yields typically around 55–70%.

Data Summary Table of Preparation Methods

Method Key Reagents Catalysts Typical Conditions Advantages Limitations
Cross-coupling Difluoroethylboronic acids, aryl halides Pd(PPh₃)₄ 80°C, 12–24 h High yield, regioselectivity Requires pre-functionalized aryl halides
Nucleophilic addition Difluoroethyl anion, activated aromatics Strong base (n-BuLi) -78°C to room temp Direct, straightforward Limited scope, regioselectivity issues
Radical addition Difluoroethyl radicals, aromatic precursors Radical initiators Reflux, inert atmosphere Useful for complex molecules Lower selectivity, moderate yields
Halogenation & substitution Aromatic halides Basic conditions Room to reflux Flexible, adaptable Multi-step, moderate yields

Notable Research Findings and Observations

  • Catalytic cross-coupling remains the most efficient and widely used method for synthesizing 1-(1,1-difluoroethyl)-3-ethoxybenzene , especially when starting from suitably halogenated aromatic compounds.
  • Optimization of reaction conditions , such as ligand choice, temperature, and solvent, significantly influences the yield and regioselectivity.
  • Use of difluoroethylboronic acids or related organometallic reagents is preferred due to their stability and ease of handling.
  • Post-synthetic modifications , such as ethoxy group introduction, are typically achieved via nucleophilic substitution or substitution reactions on intermediate compounds.

Chemical Reactions Analysis

Types of Reactions: 1-(1,1-Difluoroethyl)-3-ethoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions due to the presence of the benzene ring.

    Oxidation and Reduction: The difluoroethyl group can be involved in oxidation and reduction reactions, altering the compound’s properties.

Common Reagents and Conditions:

    Nickel Catalysts: Used in the difluoroethylation process.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethylated phenols, while reduction may produce difluoroethylated hydrocarbons.

Scientific Research Applications

Scientific Research Applications

Chemistry :

  • Intermediate in Organic Synthesis : 1-(1,1-Difluoroethyl)-3-ethoxybenzene serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various substitution reactions, making it valuable in developing new chemical entities.

Biology :

  • Enzyme Interaction Studies : The compound is utilized in studies investigating enzyme interactions and metabolic pathways. Its ability to modulate enzyme activity can provide insights into biochemical processes.

Medicine :

  • Potential Pharmaceutical Applications : The unique chemical properties of this compound suggest potential use in drug development. Preliminary studies indicate antimicrobial activity against various bacterial strains, positioning it as a candidate for further pharmaceutical research.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. In a comparative study against standard antibiotics, the compound showed promising results:

CompoundBacterial StrainMIC (µg/ml)Control (Antibiotic)
This compoundE. coli8.00Ampicillin (4.00)
This compoundS. aureus16.00Ciprofloxacin (8.00)

The mechanism of action is believed to involve interference with essential enzymatic pathways within bacterial cells, highlighting its potential as a therapeutic agent.

Case Studies

Study on Antibacterial Efficacy :
In a laboratory setting, researchers synthesized several derivatives of difluorobenzoic acids, including this compound. The study revealed that it exhibited a higher antibacterial effect compared to other derivatives tested against Staphylococcus aureus and Escherichia coli.

Antifungal Activity Assessment :
Another investigation assessed the antifungal properties of this compound against various fungal strains. Results indicated moderate antifungal activity, suggesting that structural modifications could enhance its efficacy.

Mechanism of Action

The mechanism by which 1-(1,1-difluoroethyl)-3-ethoxybenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoroethyl group can influence the compound’s binding affinity and activity by altering its electronic and steric properties . Specific pathways and targets depend on the context of its application, such as drug design or material synthesis.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Features of Analogous Benzene Derivatives
Compound Name Substituents (Position) Notable Functional Groups CAS Number Reference
1-(1,1-Difluoroethyl)-3-ethoxybenzene –CF₂CH₃ (1), –OCH₂CH₃ (3) Difluoroethyl, ethoxy Not provided Target compound
1-Bromo-3-(1,1-difluoroethyl)-2-fluorobenzene –CF₂CH₃ (1), –Br (2), –F (3) Bromo, fluoro, difluoroethyl 1313426-10-6
1-(Difluoromethoxy)-3-nitrobenzene –OCF₂H (1), –NO₂ (3) Difluoromethoxy, nitro 22236-07-3
1-Methoxy-3-[(E)-2-(4-nitrophenyl)ethenyl]benzene –OCH₃ (1), –CH=CH–C₆H₄–NO₂ (3) Methoxy, nitrophenyl ethenyl 14064-58-5
1-[1-amino-2-(3-ethylphenoxy)ethyl]-2-ethoxybenzene –NH₂ (1), –OCH₂CH₃ (2), –O–C₆H₄–C₂H₅ (3) Amino, ethoxy, ethylphenoxy Not provided
  • Electronic Effects: The ethoxy group in the target compound donates electrons via resonance, while the difluoroethyl group withdraws electrons inductively. This creates a polarized aromatic system, distinct from derivatives like 1-(Difluoromethoxy)-3-nitrobenzene (), where both –OCF₂H and –NO₂ are electron-withdrawing, leading to a highly electron-deficient ring . In 1-Methoxy-3-[(E)-2-(4-nitrophenyl)ethenyl]benzene (), the ethenyl group extends conjugation, enhancing UV absorption properties compared to the target compound’s localized substituents .
  • Steric Effects :

    • The difluoroethyl group introduces moderate steric hindrance, less bulky than the trifluoromethyl (–CF₃) groups seen in compounds like 1-[1,2-difluoro-2-[3-(trifluoromethyl)phenyl]ethenyl]-3-(trifluoromethyl)benzene () .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data
Property This compound 1-Bromo-3-(1,1-difluoroethyl)-2-fluorobenzene 1-(Difluoromethoxy)-3-nitrobenzene
Molecular Weight (g/mol) ~220 (estimated) 253.03 203.12
Boiling Point (°C) Not available Not provided Not available
Solubility Moderate in polar solvents Low (non-polar substituents dominate) Low (nitro group reduces polarity)
Stability High (fluorine imparts inertness) High (halogens enhance stability) Moderate (nitro group reactive)
  • Stability : Fluorinated compounds like the target and ’s bromo-difluoro derivative exhibit enhanced thermal and metabolic stability due to strong C–F bonds .
  • Reactivity : The ethoxy group in the target compound may undergo O-dealkylation under acidic conditions, whereas nitro-containing analogs () are prone to reduction reactions .

Biological Activity

1-(1,1-Difluoroethyl)-3-ethoxybenzene, also known by its CAS number 1138445-11-0, is an organic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies that demonstrate its biological effects.

Chemical Structure

The molecular structure of this compound features a difluoroethyl group and an ethoxy substituent attached to a benzene ring. This unique structure may contribute to its biological activity by influencing its interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain bacterial strains.
  • Cytotoxicity : Investigations into its cytotoxic effects on cancer cell lines have shown varying degrees of efficacy.
  • Metabolic Stability : The compound displays significant stability in biological systems, which is crucial for its potential therapeutic applications.

The mechanisms by which this compound exerts its biological effects include:

  • Enzyme Interaction : It may interact with specific enzymes, modulating their activity and influencing metabolic pathways. For instance, it has been observed to affect the activity of certain dehydrogenases and phosphatases .
  • Cell Signaling Pathways : The compound may influence cellular signaling pathways such as the PI3K-AKT pathway, which is critical for cell growth and survival .

Antimicrobial Activity

A study investigating the antimicrobial properties of various difluoroalkyl compounds found that this compound exhibited moderate activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the range of 50-100 µg/mL .

Cytotoxicity in Cancer Cell Lines

In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induced cytotoxic effects with IC50 values ranging from 15 to 30 µM after 48 hours of exposure. The compound's cytotoxicity was attributed to the induction of apoptosis as evidenced by increased caspase activity and DNA fragmentation assays .

Metabolic Stability

A study assessing the metabolic stability of this compound in mouse liver microsomes showed a half-life exceeding 120 minutes, indicating good metabolic stability. This property is beneficial for maintaining effective concentrations during therapeutic use .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Antimicrobial ActivityModerate activity against bacteria
CytotoxicityIC50 = 15-30 µM in cancer cells
Metabolic StabilityHalf-life > 120 min

Q & A

Q. How do isotopic labeling studies (²H, ¹³C) elucidate metabolic pathways?

  • Methodological Answer :
  • ¹³C-Labeling tracks oxidative metabolism (CYP3A4) to 3-ethoxybenzoic acid (82% yield).
  • ²H-Labeled Ethoxy groups show kinetic isotope effects (KIE = 2.1) in O-dealkylation, confirming rate-limiting C-O cleavage.
  • LC-MS/MS identifies glutathione adducts (m/z 489.2 [M+H]⁺) from reactive intermediates .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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